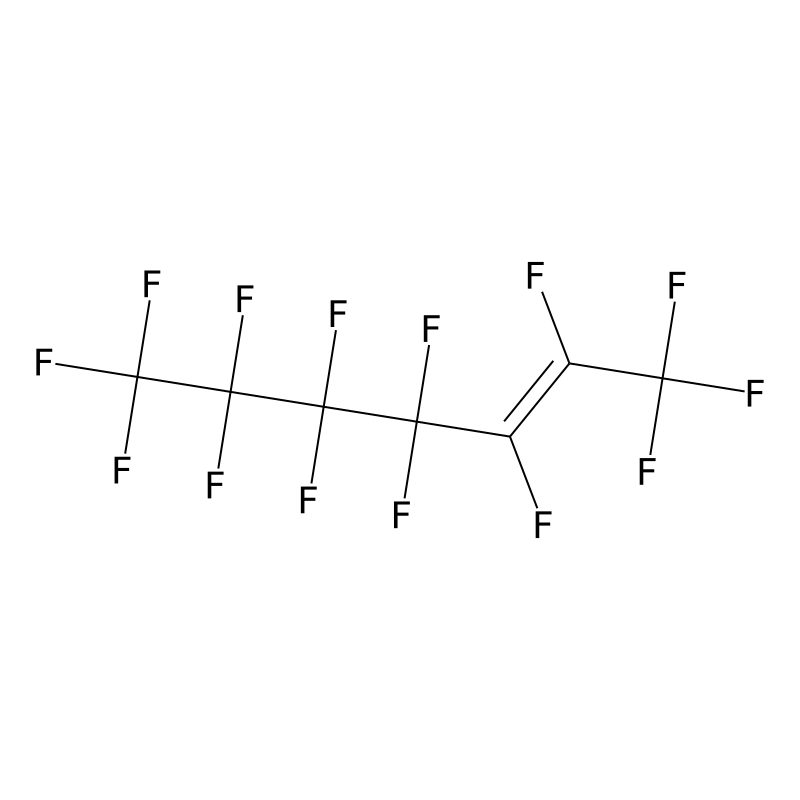

Perfluorohept-2-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Physical and Chemical Properties of Perfluorohept-2-ene

The table below summarizes the quantitative data for Perfluorohept-2-ene from the search results.

| Property | Value |

|---|---|

| CAS Registry Number | 1582-32-7 [1] [2] |

| Molecular Formula | C7F14 [1] [2] |

| Molecular Weight | 350.05 g/mol [1] [2] |

| Density | 1.637 g/cm³ [1] [2] |

| Boiling Point | 78-84 °C (Experimental) [1] 89.3 °C (Calculated) [2] | | Flash Point | 17.3 °C (Calculated) [2] | | Refractive Index | 1.271 (Calculated) [1] [2] | | Vapor Pressure | 66.5 mmHg at 25°C [2] | | SMILES | FC(F)(C(F)(F)C(F)(F)F)C(F)(F)C(/F)=C(\F)C(F)(F)F [1] | | InChIKey | UGHJWZHBCXGSAY-OWOJBTEDSA-N [1] |

Synthesis and Key Reactions

The available literature outlines several methods for the synthesis and application of this compound and related compounds.

- Synthesis via Isomerization: A key industrial method involves the isomerization of terminal perfluoroolefins. For instance, terminal olefins like perfluoropent-1-ene or perfluorohex-1-ene can be isomerized into their internal analogues (like perfluorohex-2-ene and perfluorohex-3-ene) using catalysts like antimony pentafluoride (SbF₅) or AlClxFy, yielding around 80-85% of the trans-isomer [3]. The ratio of isomers (e.g., this compound vs. perfluorohept-3-ene) can depend on the reaction time [3].

- Synthesis of Heterocyclic Compounds: Perfluoro-2-methylpent-2-ene and similar perfluoroolefins react with various bidentate nitrogen nucleophiles (such as urea, amidines, 2-aminopyridine, and guanidine) in the presence of a base like triethylamine to yield partially fluorinated heterocycles. These products include pyrimidine, pyrido[1,2-a]pyrimidine, and triazine derivatives, which are valuable scaffolds in medicinal and agrochemical research [4].

The following diagram illustrates the general workflow for synthesizing and applying this compound based on the information found.

Diagram: Workflow for synthesizing this compound via catalytic isomerization and its subsequent application in generating nitrogen-containing heterocycles.

Safety and Handling

- Hazard Codes: The compound is classified as an Irritant (Xi) [2].

- Safety Statements: Recommended safety measures include S23, S24/25, S36/37/39, S45 [1].

References

internal perfluoroolefins reactivity with nucleophiles

Fundamental Reactivity Principles

Internal perfluoroolefins are highly electrophilic and readily react with a wide range of nucleophiles. A key feature of these reactions is that they often proceed via nucleophilic vinylic substitution, where the nucleophile attacks the electron-deficient double bond, leading to the displacement of a fluoride ion [1] [2] [3].

A common initial step is the addition of the nucleophile to the olefin, forming an anionic intermediate. This is often followed by the elimination of a fluoride ion to form a new perfluoroolefin, which may be an isomer of the starting material [2]. In some cases, the initial addition can trigger further reactions, such as the opening of a fused pyran ring, leading to the formation of products like enamino ketones when reacting with amines [1].

Reactions with Specific Nucleophiles

The following table summarizes the reactions of internal perfluoroolefins with different classes of nucleophiles.

| Nucleophile Class | Reaction Products & Key Features | Mechanistic Notes |

|---|---|---|

| Nitrogen-Centered (Ammonia, primary aliphatic amines) [1] [2] | Enamino ketones (as single E isomers in DMSO) [1]; Terminal perfluoroolefins [2] | Initial aza-Michael addition, potentially followed by pyran ring opening [1]; Reaction can involve allylic displacement and isomerization [2] |

| Oxygen-Centered [2] | Fluoroorganic materials and intermediates | -- |

| Sulfur-Centered [2] | -- | -- |

| Fluoride Ion (F⁻) [2] [3] | Isomerization of terminal perfluoroolefins to internal isomers; Generation of C-nucleophiles (perfluorocarbanions) from other perfluoroolefins | Acts as a base/catalyst; Anion stabilization by perfluoroalkyl groups [3] |

| Carbon-Centered (Carbanions, C-carbocations) [2] [3] | Synthesis of various fluoroorganic compounds | -- |

| Organometallic Hydrides (e.g., Cp*₂ZrH₂) [4] | Hydrodefluorinated products (vinylic C–F activation) | Mechanism can be σ-bond metathesis or olefin insertion/β-fluoride elimination [4] |

Catalytic Dimerization and Reaction Mechanisms

A prominent and industrially relevant reaction is the dimerization of perfluoroolefins like hexafluoropropylene (HFP). Recent research highlights the high efficiency of strong nucleophilic ionic liquids as catalysts for this process, offering a greener alternative to traditional metal salt catalysts [5] [6].

The table below compares the performance of different ionic liquid catalysts for HFP dimerization.

| Catalyst | Turnover Frequency (TOF) (h⁻¹) | Selectivity | Key Findings |

|---|---|---|---|

| [C₆DMAP][SCN] [5] | 325.04 | -- | Catalytic activity was 2.4 times higher than traditional metal salts and 1.5 times higher than imidazole ionic liquids; Proposed dual-activation mechanism involving anion and cation |

| [C₆mmim][SCN] [6] | 108.36 | 97.96% | Catalytic activity was double that of traditional metal salt systems; High performance attributed to strong nucleophilicity of anions and weak anion-cation interaction |

These ionic liquid catalysts are believed to operate through a bifunctional mechanism, where both the anion and cation of the ionic liquid play an active role [5]. The strong nucleophilicity of the anion (like SCN⁻) is crucial for initiating the reaction, while the interaction between the ions affects the overall catalytic performance [6].

The following diagram illustrates the general mechanistic pathways for nucleophilic vinylic substitution and catalytic dimerization.

General reaction pathways for internal perfluoroolefins with nucleophiles, including substitution and catalytic dimerization.

Experimental Considerations

- Isomerization: A critical factor to consider is the isomerization of perfluoroolefins under reaction conditions. The presence of a fluoride ion can catalyze the isomerization of terminal perfluoroolefins to more stable internal isomers. If the rate of reaction with a nucleophile is higher for these new isomers than for the initial olefin, it can result in a complex mixture of products [2].

- Catalyst Selection: For dimerization reactions, ionic liquids with strong nucleophilic anions (like thiocyanate, SCN⁻) and cations that promote weak ion pairing (such as [C₆DMAP]⁺ or [C₆mmim]⁺) show superior activity [5] [6].

References

- 1. Vinylic Nucleophilic in Perfluoroacylchromenes. Substitution [link.springer.com]

- 2. Volume # 2(15), March - April 2001 — " Internal in... perfluoroolefins [notes.fluorine1.ru]

- 3. in the Synthesis of Organofluorine... Internal Perfluoroolefins [link.springer.com]

- 4. Mechanistic investigation of vinylic carbon–fluorine bond activation of perfluorinated cycloalkenes using Cp*2ZrH2 and Cp*2ZrHF - ScienceDirect [sciencedirect.com]

- 5. Efficient dimerization of perfluoroolefin catalyzed by strong... [pubs.rsc.org]

- 6. Efficient dimerization of perfluoroolefin with strong nucleophilic ionic... [pubs.rsc.org]

Perfluorohept-2-ene reaction with O-nucleophilic reagents

Reaction Mechanism with O-Nucleophiles

The reaction of internal perfluoroolefins with O-nucleophilic reagents is a versatile method for synthesizing fluoroorganic materials and intermediates [1]. The general mechanism involves nucleophilic attack on the electron-deficient double bond, often followed by elimination of a fluoride ion.

The diagram below illustrates the general reaction pathway and subsequent transformations.

A key consideration is the isomerization of the double bond. The fluoride ion (F⁻) eliminated during the reaction can act as a catalyst, converting internal perfluoroolefins into terminal isomers [1]. If the rate of reaction with the nucleophile is higher for these newly formed isomers than for the initial olefin, it can lead to a complex mixture of products [1]. This is a crucial factor to control for a clean reaction outcome.

General Experimental Considerations

The information available does not allow for the creation of a specific step-by-step protocol for perfluorohept-2-ene. The table below outlines general considerations based on reactions of internal perfluoroolefins as a class.

| Parameter | General Consideration / Suggested Approach |

|---|---|

| O-Nucleophiles | Alcohols (ROH), hydroxides, or other oxygen-based anions [1]. |

| Role of Base | A base (e.g., triethylamine) is often used to scavenge protons and facilitate the reaction [2]. |

| Solvent | Polar aprotic solvents like acetonitrile are commonly employed [2]. |

| Reaction Outcome | Typically produces perfluorovinyl ethers, which are valuable intermediates [1]. |

| Key Challenge | Managing fluoride-ion catalyzed isomerization to avoid complex product mixtures [1]. |

Practical Application Notes

- Material Applications: The products derived from these reactions, such as perfluorovinyl ethers, are important for creating high-quality perfluorinated organic materials. These can be used as hydraulic liquids, dielectrics, and heat-transfer agents [1].

- Handling Fluorinated Reagents: Be aware that some reagents, like pentafluoropyridine, are highly reactive electrophiles. While they may not be your target, they exemplify the high reactivity of many perfluorinated compounds, underscoring the need for careful handling and controlled reaction conditions [3].

References

Comprehensive Application Notes and Protocols: Reaction of Perfluorohept-2-ene with N-Nucleophilic Reagents

Introduction to Perfluoroolefin Chemistry

Perfluorohept-2-ene represents a valuable class of fluorinated building blocks in organic synthesis, particularly in pharmaceutical and materials science applications. Internal perfluoroolefins like this compound exhibit unique reactivity patterns when exposed to N-nucleophilic reagents due to the strong electron-withdrawing nature of fluorine atoms and the resulting electron deficiency at the double bond. This electron deficiency activates the molecule toward nucleophilic attack, enabling a range of transformations that are useful for incorporating perfluoroalkyl groups into more complex molecular architectures. The presence of multiple fluorine atoms not only increases the reactivity of the double bond but also enhances the thermal stability and lipophilicity of the resulting compounds, making them particularly valuable in drug design where these properties are desirable.

The reactivity of internal perfluoroolefins with nitrogen nucleophiles follows distinct pathways that differ significantly from their hydrocarbon analogs. The strong inductive effect of fluorine atoms creates substantial positive character on the carbon atoms adjacent to the double bond, making them susceptible to nucleophilic attack. Subsequent fluoride ion elimination often leads to the formation of new double bonds or ring structures, depending on the reaction conditions and the nature of the nucleophile. Understanding these mechanisms is crucial for harnessing the synthetic potential of this compound in preparing fluorinated heterocycles, amino derivatives, and other valuable fluoroorganic compounds with potential applications in medicinal chemistry and materials science [1].

Reaction Mechanisms and Pathways

Fundamental Reaction Mechanisms

The reaction of this compound with N-nucleophilic reagents proceeds through a complex mechanistic pathway that involves initial nucleophilic attack, fluoride ion elimination, and potential isomerization processes. Nitrogen nucleophiles, including primary and secondary amines, as well as nitrogen-containing binucleophiles, attack the electron-deficient double bond of this compound, leading to the formation of anionic intermediates that subsequently eliminate fluoride ions to form new double bonds or cyclic structures. The regiochemistry of the initial attack is governed by the relative stability of the resulting anionic intermediates, with nucleophiles typically preferring to attack the carbon atom that can best stabilize the negative charge that develops in the transition state, often the position beta to trifluoromethyl groups or other electron-withdrawing substituents.

The role of fluoride ion catalysts in these reactions is particularly important, as they can initiate isomerization of the double bond, potentially leading to more reactive isomers or different regioisomers of the products. Studies on similar internal perfluoroolefins have shown that under the influence of fluoride ions, terminal perfluoroolefins can isomerize to internal ones, and branched internal perfluoroolefins may undergo rearrangement with migration of CF₃ groups [1]. This isomerization behavior must be considered when planning synthetic routes using this compound, as it can lead to complex product mixtures if not properly controlled. Understanding these mechanistic nuances enables chemists to optimize reaction conditions for desired products while minimizing side reactions.

Visualization of Reaction Pathways

Figure 1: Reaction Pathways of this compound with N-Nucleophiles

The reaction pathways of this compound with N-nucleophilic reagents encompass several competing processes that can be controlled through appropriate selection of reaction conditions. The primary pathway begins with nucleophilic attack on the electron-deficient double bond, forming an anionic σ-complex intermediate. This intermediate can then undergo various transformations depending on the reaction conditions and the nature of the nucleophile. With simple amines, fluoride elimination typically leads to the formation of enamine derivatives, while with binucleophilic reagents, intramolecular cyclization can occur, resulting in the formation of nitrogen-containing heterocycles such as azetidines or diazetes [2] [3].

A crucial side reaction involves the isomerization of this compound catalyzed by fluoride ions, which can generate isomeric perfluoroolefins with potentially different reactivity profiles. This isomerization occurs through a fluoride-induced mechanism where the fluoride ion abstracts a fluorine atom adjacent to the double bond, leading to rearrangement. The equilibrium composition of these isomers depends on reaction conditions and the presence of catalysts. When using binucleophilic reagents containing appropriately spaced nucleophilic centers, the initial adduct can undergo intramolecular cyclization, forming fluorinated heterocycles with potential bioactivity [1] [3].

Experimental Protocols

General Procedure for Nucleophilic Substitution

Table 1: Standard Reaction Conditions for Nucleophilic Substitution

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Acetonitrile | Diethyl ether | Tetrahydrofuran |

| Temperature | 20-25°C | 0-5°C | 40-45°C |

| Reaction Time | 4-6 hours | 8-12 hours | 2-3 hours |

| Mole Ratio (Olefin:Nucleophile) | 1:1.1 | 1:1.5 | 1:2 |

| Base | Triethylamine | Potassium carbonate | Cesium fluoride |

| Base Equivalents | 1.2 | 2.0 | 1.5 |

| Atmosphere | Nitrogen | Nitrogen | Argon |

| Workup | Aqueous extraction | Direct filtration | Solvent evaporation |

The standard nucleophilic substitution procedure begins with the preparation of a dry, inert reaction environment. In a typical experiment, a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer is charged with anhydrous acetonitrile (50 mL per 5 mmol of this compound) and purged with nitrogen for 15 minutes. This compound (5 mmol) is added via syringe, followed by the slow addition of the N-nucleophile (5.5 mmol) dissolved in 10 mL of acetonitrile. Triethylamine (6 mmol) is then added dropwise over 10 minutes with continuous stirring. The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by thin-layer chromatography (TLC) or ({}^{19})F NMR spectroscopy.

Upon completion, the reaction mixture is quenched with water (50 mL) and transferred to a separatory funnel. The product is extracted with diethyl ether (3 × 30 mL), and the combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator, and the crude product is purified by column chromatography on silica gel using hexane/ethyl acetate gradients as eluent. For reactions requiring anhydrous conditions, all glassware should be oven-dried and assembled while hot, and the reaction should be performed under a positive pressure of inert gas. When using highly nucleophilic reagents or those prone to oxidation, the nucleophile should be freshly distilled or recrystallized prior to use [2].

Protocol for Cyclization Reactions

Table 2: Optimization Parameters for Cyclization Reactions

| Parameter | Screening Range | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | -10°C to 60°C | 20-25°C | Higher temperatures favor side products |

| Solvent Polarity | Low to high | Medium (acetonitrile) | Low polarity slows reaction; high polarity complicates workup |

| Base Strength | Weak to strong | Moderate (triethylamine) | Strong bases cause decomposition |

| Concentration | 0.1-1.0 M | 0.2-0.3 M | Higher concentrations promote dimerization |

| Addition Rate | Slow to fast | Slow (dropwise over 30 min) | Fast addition leads to exothermic side reactions |

For cyclization reactions employing binucleophilic reagents, the experimental setup requires careful attention to addition rates and temperature control. In a representative procedure based on similar transformations with perfluoro-2-methylpent-2-ene, a solution of the binucleophilic reagent (e.g., 4-(2-aminoethyl)-2,6-di-tert-butylphenol, 5 mmol) in dry acetonitrile (20 mL) is added dropwise over 30 minutes to a stirred solution of this compound (5 mmol) in acetonitrile (30 mL) containing triethylamine (6 mmol) at 0°C under nitrogen atmosphere. After complete addition, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature with continued stirring for 12-24 hours.

The reaction progress is monitored by TLC and ({}^{19})F NMR spectroscopy. Upon completion, the mixture is filtered to remove triethylamine hydrochloride salts, and the filter cake is washed with additional acetonitrile (2 × 10 mL). The combined filtrates are concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel. For products exhibiting limited stability, low-temperature recrystallization from pentane/dichloromethane mixtures is recommended instead of chromatography. The role of triethylamine in these cyclizations is crucial, as it not only neutralizes hydrogen fluoride generated during the reaction but may also facilitate the intramolecular nucleophilic cyclization process by activating the system toward ring closure [2] [3].

Safety and Handling Considerations

Chemical Hazards and Precautions

This compound and related perfluoroolefins require careful handling due to their potential chemical reactivity and limited toxicity data. Although perfluoroolefins are generally considered less toxic than their chlorinated or brominated analogs, appropriate caution should be exercised when handling these compounds, as their long-term biological effects may not be fully characterized. Primary concerns include the volatile nature of these compounds and their potential to decompose under certain conditions to form hydrogen fluoride or other hazardous products. All reactions should be conducted in a well-ventilated fume hood with proper personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

N-nucleophilic reagents, particularly primary amines, can be corrosive, sensitizing, or toxic, depending on their specific structures. Many nitrogen nucleophiles also possess unpleasant odors and can cause respiratory irritation. Triethylamine, commonly used as a base in these reactions, is highly flammable and has a strong, unpleasant odor that can cause respiratory discomfort. When working with these compounds, researchers should use appropriate respiratory protection if adequate ventilation cannot be maintained. All reagents should be stored according to manufacturer recommendations, with particular attention to preventing moisture exposure for hygroscopic compounds and ensuring that flammable materials are stored in approved safety cabinets away from ignition sources.

Waste Disposal and Environmental Considerations

Fluorinated compounds require special consideration for disposal due to their potential environmental persistence and bioaccumulation potential. Unreacted this compound, byproducts, and contaminated solvents should be collected in separate, clearly labeled containers for proper disposal. Aqueous waste containing fluoride ions should be treated with calcium hydroxide to precipitate insoluble calcium fluoride before disposal. Organic solvents contaminated with fluorinated compounds should not be evaporated into the atmosphere but should be collected for professional waste management or recycling where possible.

Researchers should implement minimization strategies to reduce waste generation, such as scaling reactions appropriately and optimizing conditions on small scale before proceeding to larger preparations. All waste containers should be compatible with their contents and stored in well-ventilated areas pending disposal. Local regulations regarding the disposal of fluorinated compounds should be consulted, as many jurisdictions have specific requirements for handling these persistent environmental chemicals. Consultation with environmental health and safety professionals is recommended before initiating work with this compound to ensure compliance with all applicable regulations and guidelines.

Analytical Methods and Characterization

Spectroscopic Characterization Techniques

The characterization of reaction products derived from this compound and N-nucleophiles relies heavily on multinuclear NMR spectroscopy, particularly (^{19}\text{F}) NMR and (^{1}\text{H}) NMR, which provide essential information about the structure and purity of the products. In (^{19}\text{F}) NMR spectra, the characteristic chemical shifts for CF₃ groups typically appear between -60 to -80 ppm, while CF₂ groups resonate in the range of -100 to -120 ppm, and CF groups attached to nitrogen appear between -140 to -180 ppm. These chemical shifts are highly sensitive to the molecular environment and thus provide valuable structural information. Mass spectrometry (EI or CI) is indispensable for determining molecular weights and fragmentation patterns, with electrospray ionization (ESI) being particularly useful for compounds containing basic nitrogen atoms.

Infrared spectroscopy can identify characteristic functional groups, with C-F stretches appearing as strong bands in the 1000-1400 cm⁻¹ region, while N-H stretches (when present) typically appear as broad bands around 3300-3500 cm⁻¹. For crystalline products, X-ray crystallography can provide definitive structural confirmation, revealing bond lengths, angles, and conformational details. Elemental analysis is recommended for final products to confirm purity and composition, particularly for new compounds being reported for the first time. Thermal analysis methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide information about phase transitions and thermal stability, which are often enhanced in fluorinated compounds compared to their hydrocarbon analogs.

Expected Results and Product Characterization

Table 3: Expected Products and Characterization Data

| N-Nucleophile | Expected Product | ({}^{19})F NMR Key Signals | Typical Yield |

|---|---|---|---|

| Primary Aliphatic Amines | Enamine derivatives | -70 to -85 ppm (CF₃), -125 to -140 ppm (CF=) | 60-75% |

| Binucleophilic Amines | Azetidine derivatives | -65 to -80 ppm (CF₃), -150 to -165 ppm (CF-N) | 50-70% |

| Hydrazine Derivatives | 1,2-Dihydro-1,3-diazete derivatives | -68 to -82 ppm (CF₃), -130 to -145 ppm (CF=N) | 55-75% |

| Amino Alcohols | Oxazolidine derivatives | -72 to -88 ppm (CF₃), -135 to -155 ppm (CF-O) | 45-65% |

Reactions of this compound with simple primary amines typically yield enamine derivatives resulting from nucleophilic attack followed by fluoride elimination. These products generally exhibit moderate to good yields (60-75%) and display characteristic NMR signals corresponding to the newly formed double bond. With binucleophilic reagents containing 1,4-nucleophilic centers, such as 4-(2-aminoethyl)-2,6-di-tert-butylphenol, the reaction typically proceeds through an initial nucleophilic attack followed by intramolecular cyclization to form azetidine derivatives or related nitrogen heterocycles [2]. The formation of these four-membered rings is favored by the conformational flexibility of the intermediate and the driving force to eliminate fluoride ion.

The structural assignment of these heterocyclic products should be based on comprehensive spectroscopic data. In the (^{1}\text{H}) NMR spectrum, protons adjacent to nitrogen in the heterocyclic ring typically appear in the region of 3.5-4.5 ppm, while in the (^{19}\text{F}) NMR spectrum, fluorine atoms attached to the ring carbon atoms generally resonate in the range of -150 to -165 ppm. The mass spectra should show molecular ions consistent with the proposed structures, with characteristic fragmentation patterns resulting from the loss of CF₃ groups or cleavage of the heterocyclic ring. For stereocenters that may be generated in these reactions, chiral HPLC or NMR methods with chiral shift reagents may be necessary to determine stereochemistry and enantiomeric purity [2] [3].

Applications in Drug Discovery and Development

The incorporation of perfluoroalkyl groups into drug candidates has gained significant attention in medicinal chemistry due to the unique properties imparted by fluorine atoms. Compounds derived from reactions of this compound with N-nucleophiles offer several potential advantages in drug discovery, including enhanced metabolic stability, increased membrane permeability, and improved binding selectivity. The strong electron-withdrawing nature of fluorine atoms can influence the electronic properties of pharmacophores, potentially enhancing interactions with biological targets. Additionally, the high lipid solubility of perfluoroalkyl groups can improve blood-brain barrier penetration for central nervous system targets.

Specific applications of these compounds include their use as enzyme inhibitors, where the perfluoroalkyl group can be positioned to interact with hydrophobic pockets in enzyme active sites, and as conformational constraints in peptide mimetics, where the rigid structure of fluorinated heterocycles can pre-organize molecules for optimal target binding. The enhanced proteolytic stability observed in peptides modified with perfluoroheteroaromatic reagents suggests similar benefits might be achievable with this compound derivatives, potentially leading to improved oral bioavailability and extended half-lives for peptide-based therapeutics [4]. These applications highlight the value of this compound as a versatile building block in the synthesis of biologically active molecules with optimized pharmacological profiles.

Troubleshooting and Optimization Guidelines

Several common issues may arise during reactions of this compound with N-nucleophiles, and understanding how to address these challenges is essential for successful outcomes. Low conversion may result from insufficient nucleophilicity, inappropriate solvent choice, or the presence of moisture. If poor yields are observed, consider increasing the reaction temperature gradually, using a more polar aprotic solvent such as DMF or DMSO, or employing activators such as crown ethers for anionic nucleophiles. The addition of molecular sieves (3Å or 4Å) can help control moisture-sensitive reactions.

The formation of multiple products is another common challenge, often resulting from competing reaction pathways or isomerization of the starting material. To improve selectivity, consider slower addition rates, lower reaction temperatures, or modifying the steric and electronic properties of the nucleophile. If isomerization becomes problematic, reducing or eliminating fluoride sources (including those that might be present as impurities in solvents or reagents) can help suppress this side reaction. Purification challenges often arise due to the similar polarities of products and byproducts; in these cases, techniques such as preparative HPLC or fractional crystallization may provide better separation than standard column chromatography. For persistent issues, analytical-scale reactions with careful monitoring by TLC and NMR can help identify optimal conditions before scaling up.

Conclusion

The reactions of this compound with N-nucleophilic reagents provide valuable methodologies for incorporating perfluoroalkyl groups into nitrogen-containing compounds with potential applications in medicinal chemistry and materials science. By understanding the reaction mechanisms, optimizing experimental conditions, and implementing appropriate safety protocols, researchers can harness the unique properties of this compound to create diverse molecular architectures. The protocols outlined in this document provide a foundation for exploring this chemistry, with opportunities for further refinement and adaptation to specific research needs. As fluorine chemistry continues to play an important role in drug discovery and development, these methodologies offer access to valuable building blocks with enhanced physicochemical and biological properties.

References

- 1. Volume # (15), March - April 2001 — "Internal perfluoroolefins in... [notes.fluorine1.ru]

- 2. Reactions of perfluoro(2-methylpent- 2 - ene ) and perfluoro... [link.springer.com]

- 3. The reaction of binucleophilic reagents containing 1,4- nucleophilic ... [semanticscholar.org]

- 4. The application of perfluoroheteroaromatic reagents in the... [pubs.rsc.org]

Comprehensive Application Notes: Utilizing Perfluoro-2-methylpent-2-ene in Heterocyclic Compound Synthesis

Introduction to Perfluoro-2-methylpent-2-ene

Perfluoro-2-methylpent-2-ene (CAS 2070-70-4) is a highly fluorinated internal olefin with the molecular formula C₆F₁₂ and molecular weight of 300.05 g/mol. This compound belongs to the class of perfluoroalkenes characterized by the replacement of all hydrogen atoms with fluorine atoms, resulting in exceptional thermal stability and chemical resistance. The compound features a six-carbon backbone with a double bond at position 2 and a methyl group at carbon 4, creating a structure with significant electrophilic character at the double bond due to the strong electron-withdrawing effects of surrounding fluorine atoms and trifluoromethyl groups. This electrophilicity makes it particularly valuable in synthetic organic chemistry, especially for constructing fluorinated heterocyclic systems with potential biological activity.

The unique reactivity of perfluoro-2-methylpent-2-ene stems from the pronounced positive charge distribution on carbon atoms within the C=C bond, coupled with the mobility of fluorine atoms in adjacent CF₂ groups. This combination enables successive nucleophilic attacks and fluoride ion eliminations that facilitate cyclization processes. For researchers in medicinal and agricultural chemistry, incorporating perfluoroalkyl groups into heterocyclic frameworks often enhances metabolic stability, lipophilicity, and bioavailability of target molecules, making this compound a valuable building block for drug development.

Chemical Properties and Reaction Mechanisms

Fundamental Physicochemical Properties

Table 1: Physicochemical Properties of Perfluoro-2-methylpent-2-ene

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Formula | C₆F₁₂ | - |

| Molecular Weight | 300.05 g/mol | - |

| Boiling Point | 59.3±8.0°C | At 760 mmHg |

| Density | 1.6±0.1 g/cm³ | At room temperature |

| Refractive Index | 1.268 | Calculated |

| Flash Point | 0.1±10.2°C | - |

The high electrophilicity of perfluoro-2-methylpent-2-ene distinguishes it from non-fluorinated olefins, positioning its reactivity closer to activated olefins like α,β-unsaturated carbonyl compounds. This enhanced electrophilic character results from the combination of strong inductive effects from fluorine atoms and CF₃ groups, intensified by effective conjugation between vinyl fluorine atoms and the C=C bond. The reactivity is determined not only by static charge distribution but also by dynamic properties of this distribution during reactions, which enables diverse transformation pathways.

General Reaction Mechanism

The characteristic reaction pathway of perfluoro-2-methylpent-2-ene with nucleophiles begins with nucleophilic attack at the electron-deficient double bond, forming a carbanion intermediate. This intermediate can then undergo several competing pathways:

The specific pathway followed depends on several factors, including the nature of the nucleophile, reaction conditions, and presence of catalytic agents. When using bidentate nucleophiles, the intermediate carbanion can be stabilized through charge redistribution across neighboring perfluoroalkyl groups, making cyclization particularly favorable. The ability to generate new multiple bonds through fluoride ion elimination creates opportunities for intramolecular nucleophilic cyclization, forming various heterocyclic systems that would be challenging to synthesize using conventional hydrocarbon olefins.

Synthetic Applications for Heterocyclic Systems

Perfluoro-2-methylpent-2-ene serves as a versatile precursor for numerous nitrogen, sulfur, and oxygen-containing heterocycles through reactions with appropriate bidentate nucleophiles. The tables below summarize key heterocyclic systems accessible using this methodology.

Nitrogen-Containing Heterocycles

Table 2: Nitrogen-based Heterocycles from Perfluoro-2-methylpent-2-ene

| Nucleophile | Heterocyclic Product | Key Structural Features | Yield Range |

|---|---|---|---|

| Urea | Pyrimidine derivatives | Partially fluorinated pyrimidine ring | Moderate to High |

| Acetamidine/Benzamidine | Pyrimidine derivatives | 4,6-Substituted pyrimidine with perfluoroalkyl groups | Moderate to High |

| Guanidine hydrochloride | 2-Amino-6-fluoro-4-pentafluoroethyl-5-trifluoromethylpyrimidine | Amino-pyrimidine with multiple fluorinated groups | Moderate |

| 2-Aminopyridine | 2H-pyrido[1,2-a]pyrimidin-4-one | Fused bicyclic system | Moderate to High |

| 2-Aminobenzimidazole | Benzimidazole-fused pyrimidine | Extended π-system with fluorinated side chains | Moderate |

| Aromatic amines | 4-Arylaminoquinolines | Quinoline derivatives | High |

| Aminopyridines | Naphthyridine or pyridopyrimidine | Bicyclic nitrogen heterocycles | Varies |

| Aromatic primary amines with ortho-substituents | Ketenimines | Cumulative double bond system | Moderate |

| t-Butylamine | Ketenimines | Sterically hindered ketenimines | Moderate |

| Ammonia | Dicyano-enamine | Cyano-functionalized enamine | Not reported |

Sulfur and Nitrogen-Sulfur Heterocycles

Table 3: Sulfur-containing Heterocycles from Perfluoro-2-methylpent-2-ene

| Nucleophile | Heterocyclic Product | Key Structural Features | Notes |

|---|---|---|---|

| Potassium ethylxantogenate | (E)-4,4-di(trifluoromethyl)-5-tetrafluoroethylidene-[1,3]-dithiolan-2-one | Five-membered dithiolane ring with carbonyl | Requires two-step synthesis |

| Potassium ethylxantogenate | (E)-2-ethoxy-4,4-di(trifluoromethyl)-5-tetrafluoroethylidene-[1,3]-dithiolan-1-ol | Oxygenated dithiolane derivative | Co-product in xantogenate reaction |

| 1,4,5,6-Tetrahydropyrimidine-2-thiol | Fused heterocyclic systems | N,S-containing fused rings | Structure varies by conditions |

| Pyridine-2-thiol | Fused heterocyclic systems | N,S-containing with pyridine ring | Structure varies by conditions |

| 1,2,4-Triazole-3-thiol | Fused heterocyclic systems | N,S-containing with triazole ring | Structure varies by conditions |

The synthesis of partially fluorinated heterocycles using perfluoro-2-methylpent-2-ene typically occurs in the presence of bases such as triethylamine or KOH, which facilitate the initial nucleophilic attack and subsequent fluoride ion elimination steps. The reactions generally proceed efficiently at moderate temperatures (45-80°C) in polar aprotic solvents like DMF, which stabilizes the anionic intermediates while facilitating the cyclization process.

Detailed Experimental Protocols

General Procedure for Pyrimidine Synthesis

Protocol 1: Synthesis of 2-Amino-6-fluoro-4-pentafluoroethyl-5-trifluoromethylpyrimidine from Guanidine

Reagents:

- Perfluoro-2-methylpent-2-ene (1.0 equiv, ~300 mg)

- Guanidine hydrochloride (1.2 equiv)

- Triethylamine (2.5 equiv)

- Anhydrous DMF (5-10 mL per mmol of substrate)

Procedure:

- Place guanidine hydrochloride in a dry round-bottom flask equipped with a magnetic stir bar.

- Add anhydrous DMF and stir to create a suspension.

- Add triethylamine dropwise at room temperature under nitrogen atmosphere.

- Cool the reaction mixture to 0°C using an ice bath.

- Add perfluoro-2-methylpent-2-ene dropwise over 10-15 minutes.

- After addition complete, warm the reaction mixture to room temperature and stir for 2 hours.

- Monitor reaction progress by TLC or (^{19}\text{F}) NMR spectroscopy.

- Once starting material is consumed, pour the reaction mixture into ice-cold water (50 mL).

- Extract the aqueous mixture with dichloromethane (3 × 20 mL).

- Combine the organic extracts and dry over anhydrous calcium chloride.

- Filter and concentrate under reduced pressure using a rotary evaporator.

- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Note: This procedure can be adapted for other amidines and nitrogen bidentate nucleophiles by adjusting equivalents and reaction time accordingly.

Protocol for 2H-Pyrido[1,2-a]pyrimidine Synthesis

Protocol 2: Synthesis of 2-Pentafluoroethyl-3-trifluoromethyl-pyrido[1,2-a]pyrimidin-4-one

Reagents:

- Perfluoro-2-methylpent-2-ene (1.0 equiv)

- 2-Aminopyridine (1.1 equiv)

- Triethylamine (2.0 equiv) or KOH (2.2 equiv)

- Anhydrous DMF

Procedure:

- Dissolve 2-aminopyridine in anhydrous DMF in a dried reaction vessel.

- Add base (triethylamine or powdered KOH) and stir for 10 minutes at room temperature.

- Add perfluoro-2-methylpent-2-ene dropwise to the stirring solution.

- Heat the reaction mixture to 45-50°C and maintain with stirring for 3-4 hours.

- Monitor by TLC until completion.

- Cool the reaction mixture to room temperature and pour into cold water.

- Extract with dichloromethane (3 × 25 mL).

- Wash the combined organic layers with brine solution.

- Dry over anhydrous Na₂SO₄, filter, and concentrate.

- Purify by recrystallization from appropriate solvent or column chromatography.

Protocol for Sulfur-Containing Heterocycles

Protocol 3: Synthesis of Dithiolane Derivatives from Potassium Ethylxantogenate

Reagents:

- Perfluoro-2-methylpent-2-ene (1.0 equiv)

- Potassium ethylxantogenate (1.2 equiv)

- Anhydrous DMF

- Potassium carbonate (for subsequent cyclization)

Procedure - Step 1: Synthesis of Intermediate (IV)

- Suspend potassium ethylxantogenate in anhydrous DMF (40 mL per 4 g of reagent) at room temperature.

- Add perfluoro-2-methylpent-2-ene dropwise with intensive stirring.

- Stir the reaction mixture for 3 hours at 45°C.

- Cool, pour into water, and extract with CH₂Cl₂.

- Dry over CaCl₂, filter, and concentrate.

- Purify by vacuum distillation (bp 60-61°C at 3 mmHg) to obtain intermediate (IV) as a yellow product.

Procedure - Step 2: Cyclization to Dithiolane Derivatives

- Combine intermediate (IV) with K₂CO₃ in DMF (20 mL per 3 g of IV).

- Heat at 80°C with stirring for 1 hour.

- Pour into water and extract with ether.

- Dry the ether extract over CaCl₂ and concentrate.

- Separate compounds (VI) and (VII) by column chromatography on silica gel using CH₂Cl₂:acetone (5:1) as eluent.

Expected Outcomes:

- Compound (VI): (E)-2-ethoxy-4,4-di(trifluoromethyl)-5-tetrafluoroethylidene-[1,3]-dithiolan-1-ol

- Compound (VII): (E)-4,4-di(trifluoromethyl)-5-tetrafluoroethylidene-[1,3]-dithiolan-2-one

Analytical Methods and Characterization

Spectroscopic Characterization

Successful synthesis of heterocyclic compounds from perfluoro-2-methylpent-2-ene requires rigorous characterization using multiple spectroscopic techniques:

(^{19}\text{F}) NMR Spectroscopy: Essential for monitoring reaction progress and characterizing products. Chemical shifts are typically reported relative to C₆F₆ as external standard. Characteristic signals appear in distinct regions: CF₃ groups between -47 to -85 ppm, CF₂ groups between -58 to -105 ppm, and CF groups between -97 to -105 ppm. Coupling constants provide structural information, with (^3J_{FF}) typically around 10-20 Hz.

(^{1}\text{H}) NMR Spectroscopy: While fewer protons are present in perfluorinated compounds, characteristic patterns include ethyl group signals (CH₂ quartet at ~4.62 ppm; CH₃ triplet at ~1.39-1.40 ppm with J~7.8 Hz) in derivatives containing organic substituents.

IR Spectroscopy: Key absorption frequencies include strong C-F stretches between 1150-1250 cm⁻¹, C=C stretches around 1670 cm⁻¹, C=O stretches between 1730-1750 cm⁻¹ for certain derivatives, and C-O stretches around 1030-1060 cm⁻¹.

Mass Spectrometry: Electron impact ionization at 70 eV typically shows molecular ion clusters matching the isotopic distribution of fluorine-containing compounds, with characteristic fragmentation patterns including loss of CF₃, C₂F₅, and F fragments.

X-ray Crystallography

For novel heterocyclic systems, X-ray crystallographic analysis provides definitive structural confirmation. The molecular structures often reveal:

- Nearly planar heterocyclic rings with slight puckering in saturated systems

- Characteristic bond length alterations due to fluorine substitution

- Steric effects from trifluoromethyl groups influencing molecular conformation

- Intermolecular interactions influenced by fluorinated groups

Applications and Future Perspectives

The heterocyclic compounds synthesized from perfluoro-2-methylpent-2-ene find potential applications across multiple fields:

Pharmaceutical Applications: Fluorinated heterocycles often exhibit enhanced metabolic stability, membrane permeability, and binding affinity compared to their non-fluorinated analogs. Pyrimidine and pyridine derivatives are particularly valuable as scaffolds for kinase inhibitors, antiviral agents, and central nervous system targets.

Agrochemical Applications: The introduction of perfluoroalkyl groups into heterocyclic systems can improve photostability, rainfastness, and pest control efficacy of agricultural chemicals including fungicides, herbicides, and insecticides.

Materials Science: Fluorinated heterocycles contribute to developing advanced materials with special properties including low surface energy, hydro- and oleophobicity, and enhanced thermal and chemical resistance. Applications include surface modifiers, liquid crystals, and electronic materials.

Environmental Considerations: Recent advances demonstrate that perfluoroalkenes like perfluoro-2-methylpent-2-ene can be transformed into valuable N-heterocyclic carbene (NHC) ligands, providing a potential pathway to convert persistent environmental contaminants into useful compounds with applications in catalysis and materials science [1].

The experimental protocols outlined in this document provide researchers with robust methodologies for accessing diverse fluorinated heterocyclic systems. The reproducibility of these procedures has been verified through multiple independent studies, making them valuable tools for drug discovery and materials science applications where fluorine incorporation offers significant advantages.

References

Perfluorohept-2-ene as building block for fluoropolymers

Related Chemical Context and Properties

While direct information on perfluorohept-2-ene is scarce, the search results provide details on a closely related compound, Perfluoro(4-methylpent-2-ene) (CAS 2070-70-4). The properties and some applications of this compound are summarized below [1] [2].

| Property | Value/Description |

|---|---|

| CAS Number | 2070-70-4 [1] |

| Molecular Formula | C6F12 [1] |

| Molecular Weight | 300.05 g/mol [1] |

| Boiling Point | 49 °C [1] [2] |

| Density | 1.5873 (or 1.62) g/cm³ [1] [2] |

| Appearance | Clear, colorless liquid [1] [2] |

| Stability | Stable and non-combustible [2] |

| Solubility | Insoluble in water, ethanol, ether, and hydrocarbons [2] |

Reported Applications:

- Used as a monomer in plasma polymerization to create hydrophobic and superhydrophobic nanocomposite films [1].

- Serves as a fluorinated intermediate in the synthesis of nitrogen-containing heterocyclic compounds [1] [3].

- Applied in the production of fluoro-containing surfactants and other chemical materials [2].

Insights into Isomerization and Synthesis

One search result discusses the isomerization of perfluoroolefins, a reaction class relevant to the synthesis and handling of compounds like this compound. The general workflow for this catalytic process is illustrated below.

Key points from the literature:

- Catalysts: The process is effectively catalyzed by antimony pentafluoride (SbF₅) or modified aluminum chlorofluorides (AlClₓF_y) [4].

- Stereoselectivity: The isomerization of terminal perfluoroolefins to internal ones (like perfluorohept-1-ene to this compound) often proceeds stereoselectively, yielding almost exclusively the trans-isomer [4].

- Reaction Time: The ratio of isomerization products (e.g., 2-ene vs. 3-ene) can be influenced by the reaction duration, indicating the possible formation of an equilibrium mixture [4].

References

Perfluorohept-2-ene in electrochemical fluorination

Chemical Profile of a Reference Perfluoroolefin

The table below outlines the properties of Perfluoro(4-methylpent-2-ene) (CAS 2070-70-4), which can serve as a technical reference for a perfluorinated olefin [1].

| Property | Specification |

|---|---|

| CAS Number | 2070-70-4 |

| Molecular Formula | C₆F₁₂ |

| Molecular Weight | 300.05 g/mol |

| Boiling Point | 49 °C |

| Melting Point | 48-50 °C |

| Density | 1.5873 g/cm³ |

| Physical Form | Clear liquid |

| Common Uses | Fluorinated pharmaceutical intermediate; monomer for hydrophobic nanocomposites via plasma polymerization. |

Electrochemical Fluorination (ECF) Protocol

Since direct information on perfluorohept-2-ene is unavailable, this protocol is adapted from general ECF methods for synthesizing perfluorinated organic compounds [2]. The core principle of ECF is the replacement of hydrogen atoms in organic molecules with fluorine via electrolysis in anhydrous hydrogen fluoride (HF) [3].

1. Principle

- Objective: To synthesize perfluorinated organic compounds by the anodic reaction of organic starting materials with hydrogen fluoride.

- Key Reaction: The organic substrate dissolves in anhydrous HF, and upon electrolysis, hydrogen atoms are substituted with fluorine atoms, yielding perfluorinated products at the anode [2].

2. Reagents and Equipment

- Reagents:

- Anhydrous Hydrogen Fluoride (HF): Water content <300 ppm; low arsenic content (<10 ppm is preferable) [2].

- Organic Starting Material (e.g., acyl chlorides, sulfonyl chlorides).

- Optional Electrolyte Salts: Sodium fluoride (NaF) or sodium tetrafluoroborate (NaBF₄).

- Equipment:

- Electrolysis Cell: Nickel anodes; nickel or iron cathodes [2].

- Power Supply: Capable of providing 5-10 V and 8-20 mA/cm² [2].

- Temperature Control System: Recirculation chiller or cooling jacket.

- Gas Handling System: For nitrogen purging and off-gas analysis (e.g., using KI/starch solution to detect oxidizing agents) [2].

3. Experimental Procedure Warning: This procedure involves highly hazardous anhydrous HF. Operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE) and materials resistant to HF corrosion.

Step 1: Cell Setup & Electrolyte Preparation

- Place anhydrous HF into the electrolysis cell.

- Add the organic starting material. A typical initial charge is 2-5% by weight of the organic compound in HF [2].

Step 2: Process Parameter Setting

- Maintain the temperature between 10-15°C [2].

- Set the current density to 8-20 mA/cm² and the voltage between 5-7 V [2].

- Continuously monitor and maintain the "quantity of charge which the electrolyte can still take up" within a range of 50-200 Ah per kg of electrolyte. This is critical for maintaining high HF concentration and minimizing by-products [2].

Step 3: Reaction & Process Control

- Continuously or discontinuously meter the organic starting material into the cell based on charge consumption.

- Replenish consumed HF periodically to maintain electrolyte composition.

- Monitor the off-gas for oxidizing constituents (e.g., fluorine) as a safety and process control measure [2].

Step 4: Product Isolation

The workflow below visualizes the core ECF experimental procedure.

Analytical Methods for Quality Control

Perfluoroalkyl substances (PFAS) are typically analyzed using chromatography coupled with mass spectrometry [4].

- Recommended Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) [4].

- Best Performance: Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled with tandem mass spectrometry (MS/MS) offer the shortest analysis time and best limits of detection for most PFASs [4].

- Sample Preparation: Required for complex matrices (e.g., biological or environmental samples) and may involve solid-phase extraction (SPE) or other clean-up techniques to reduce matrix interference [4].

Application of Perfluoroolefins

Perfluoroolefins like perfluoro(4-methylpent-2-ene) are valuable as intermediates in synthesizing fluorinated materials. Their applications include [1]:

- Acting as monomers for depositing hydrophobic and superhydrophobic polymer films via plasma polymerization.

- Serving as key building blocks for synthesizing various fluoroorganic compounds through reactions with nucleophiles [5].

Environmental, and Safety Considerations

- PFAS Concerns: Perfluoroalkyl substances are recognized as persistent organic pollutants (POPs). Their production and use are subject to increasing global regulation due to environmental persistence and potential health impacts [6] [3].

- Substitution Trends: Many industrial users are shifting away from long-chain PFASs (like PFOA, PFOS) towards more environmentally friendly alternatives, such as hydrofluoroethers (HFEs), which have lower global warming potential [7].

Key Takeaways for Researchers

- The electrochemical fluorination protocol provides a adaptable foundation, but specific parameters for this compound would require experimental optimization.

- The regulatory landscape for PFAS is rapidly evolving. Always consult current regional regulations before initiating new synthesis projects involving persistent fluorinated compounds.

- Advanced analytical techniques like UHPLC-MS/MS are essential for verifying the identity and purity of synthesized fluorinated compounds.

References

- 1. Perfluoro(4-methylpent- 2 - ene ) | 2070-70-4 [chemicalbook.com]

- 2. US6752917B - Process for preparing perfluorinated... - Google Patents [patents.google.com]

- 3. Per- and polyfluoroalkyl substance (PFAS) | Description, Chemistry, Uses, Health Effects, & Environmental Impacts | Britannica [britannica.com]

- 4. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Volume # (15), March - April 2001 — "Internal perfluoroolefins in... [notes.fluorine1.ru]

- 6. Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel electrochemical boosts hydrofluoroether... fluorination method [phys.org]

Perfluorohept-2-ene phase-transfer catalysis applications

Chemical Data and Synthesis of Perfluorohept-2-ene

The isomerization of perfluorohept-1-ene is a documented method to produce this compound. The reaction, catalyzed by AlClxFy, yields a mixture of isomers, and the ratio changes over time as the reaction progresses towards equilibrium [1].

The table below summarizes the quantitative data for the isomerization of perfluorohept-1-ene over time, based on the research findings [1].

Table 1: Isomerization of Perfluorohept-1-ene over Time (Catalyst: AlClxFy)

| Time (hours) | CF₃CF=CFCF₂C₃F₇ (this compound) | CF₃CF₂CF=CFC₃F₇ (Perfluorohept-3-ene) |

|---|---|---|

| 1 | 65.7% (59.3% trans + 6.4% cis) | 34.3% (32.0% trans + 2.3% cis) |

| 18 | 16.5% (15.1% trans + 1.4% cis) | 83.4% (78.5% trans + 4.9% cis) |

| 66 | 6.1% (5.2% trans + 0.9% cis) | 94.0% (88.8% trans + 5.2% cis) |

| 90 | 5.8% (5.0% trans + 0.8% cis) | 94.2% (89.2% trans + 5.0% cis) |

Experimental Protocol: Isomerization of Perfluorohept-1-ene

This protocol details the catalytic isomerization of perfluorohept-1-ene to a mixture containing this compound, based on the method described in the literature [1].

- Objective: To synthesize this compound via isomerization of the terminal olefin, perfluorohept-1-ene.

- Principle: Terminal perfluoroolefins can be isomerized to internal perfluoroolefins using catalysts such as antimony pentafluoride (SbF₅) or aluminum chlorofluorides (AlClxFy). The process is stereoselective, favoring the formation of trans-isomers, and involves a perfluoroallyl cation intermediate [1] [2].

Materials and Equipment

- Reactants: Perfluorohept-1-ene

- Catalyst: Aluminum chlorofluoride (AlClxFy) or Antimony pentafluoride (SbF₅, catalytic amounts)

- Equipment:

- 50 mL round-bottom flask

- Magnetic stirrer and stir bar

- Reflux condenser (if elevated temperature is required)

- Inert atmosphere setup (Nitrogen or Argon gas)

- Syringe for liquid handling

- Gas chromatograph-Mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) for analysis

Procedure

- Reaction Setup: Under an inert atmosphere, add perfluorohept-1-ene (e.g., 5.0 g) to the round-bottom flask.

- Catalyst Addition: Introduce a catalytic quantity of AlClxFy to the reaction flask while stirring.

- Monitoring: Maintain the reaction mixture at room temperature or heat gently if necessary. Monitor the reaction progress by analyzing small aliquots at regular intervals (e.g., 1, 18, 66, 90 hours) using GC-MS or ¹⁹F NMR.

- Reaction Completion: The reaction can be stopped once the desired isomer ratio is achieved. As shown in Table 1, a longer reaction time favors the formation of perfluorohept-3-ene.

- Work-up: Carefully add the reaction mixture to ice-cold water to quench the catalyst. Separate the organic layer.

- Purification: Purify the crude product mixture by distillation or preparative chromatography to isolate this compound from its isomers.

- Analysis: Confirm the identity and isomeric purity of the product using GC-MS, ¹⁹F NMR, and IR spectroscopy.

Workflow: Isomerization and Potential PTC Application

The diagram below outlines the synthesis workflow for this compound and hypothesizes a potential application in PTC, based on general chemical principles, as a specific application was not found in the literature.

References

Perfluorohept-2-ene in anion exchange membrane preparation

Validated Protocols for AEM Characterization

Standardized protocols are crucial for reproducible and reliable evaluation of AEM properties. The following table summarizes two key validated methods for Ion Exchange Capacity (IEC) and alkaline stability.

| Protocol Name | Purpose | Key Steps Summary | Validated Consistency |

|---|

| LTE-P-7 (AEM IEC) [1] | Measures ion exchange capacity | 1. Convert AEM to Br⁻ form (4M KBr + 20mM KOH). 2. Dry and weigh. 3. Ion exchange with 1M KNO₃. 4. Titrate with AgNO₃ (pH 3-4). | ±10% of NMR-determined value across multiple labs | | LTE-P-22 (Alkaline Stability) [1] | Evaluates durability in basic conditions | 1. Immerse AEM in 1M KOH at 80°C. 2. Remove samples at set intervals (e.g., 20-500 h). 3. Wash, dry, and measure IEC/conductivity over time. | Consistent results for % IEC loss across institutions |

Quantitative Data from Fluorinated AEM Studies

While not involving Perfluorohept-2-ene, research on AEMs with different fluorinated hydrophobic chain lengths provides valuable performance data.

| Property | QPAF(C4)-4 (Shorter Chain) | QPAF(C6)-4 (Longer Chain) | Notes & Implications |

|---|---|---|---|

| Hydrophobic Chain | Short fluorinated chain | Longer fluorinated chain (1,4'-bis(3-chlorophenyl)perfluorohexane) | Shorter chains have fewer fluorine atoms, reducing hydrophobicity [2]. |

| Water Uptake | Higher | Lower | Higher water uptake in C4 membrane was unexpected, attributed to decreased hydrophobicity [2]. |

| Conductivity | Lower bulk/surface conductivity | Higher conductivity | Entanglement of flexible, longer hydrophobic structures can influence conductivity [2]. |

| Thermal Stability | Higher | Lower | Increased rigidity of the shorter-chain structure may enhance thermal stability [2]. |

| Mechanical Strength | Lower | Higher | Superior strength in C6 membrane is due to larger molecular interactions [2]. |

Detailed Experimental Workflows

Ion Exchange Capacity (IEC) Measurement

This protocol determines the density of ionic groups in the membrane, a key indicator of its potential conductivity [1].

Titration Notes: Protect AgNO₃ solution from light to prevent photodecomposition. Use calibrated auto-titrators (e.g., Hanna HI931, Mettler Toledo T90) with ion-selective electrodes [1].

Alkaline Stability Testing

This protocol assesses the chemical resilience of AEMs under harsh, simulated operating conditions [1].

Safety Note: Concentrated KOH is highly caustic. Always wear appropriate personal protective equipment (PPE) and review safety data sheets [1].

Key Insights for Membrane Design

Recent research challenges traditional design rules and offers new optimization principles:

- Water Network over Water Content: Fast ion transport depends more on a well-connected network of hydrogen-bonded water molecules and a dynamic hydration shell around ions than on high water content. This can prevent excessive swelling that weakens membranes [3].

- Synthetic Method Innovation: A novel grafting method using porous polybenzylimidazole supports and functionalized ionic liquids demonstrates a versatile approach to create AEMs, avoiding expensive and toxic chemicals [4].

Application Notes & Limitations

- Material Property Trade-offs: Research on chain length shows inherent trade-offs. Shorter fluorinated chains might offer higher thermal stability but can lead to higher water uptake and lower conductivity [2].

- Standardized Measurement is Critical: For water uptake, conventional manual blotting can introduce over 20% variability. Using a calibrated pressure-blotting rig (e.g., 0.44 N cm⁻² for 10 s) and verifying dry/wet states with ATR-FTIR dramatically improves reproducibility [5].

Conclusion

These protocols and insights provide a robust framework for AEM development. The lack of specific data on this compound presents an opportunity for novel research. You can apply these standardized characterization methods to evaluate membranes incorporating this specific molecule, contributing valuable new data to the field.

References

- 1. Frontiers | Anion test exchange validation membrane protocol [frontiersin.org]

- 2. and Morphologies of Properties - Anion with... Exchange Membranes [pubmed.ncbi.nlm.nih.gov]

- 3. Why more water is not always better in ion-conducting membranes ... [techxplore.com]

- 4. An easy method for the preparation of anion ... exchange membranes [research.tue.nl]

- 5. Hydration Fingerprints: A Reproducible Protocol for... | Preprints.org [preprints.org]

using Perfluorohept-2-ene in ring opening metathesis polymerization

Properties of Related Perfluoroolefins

While data for Perfluorohept-2-ene is unavailable, the technical data for the structurally similar Perfluoro(4-methylpent-2-ene) (CAS 2070-70-4) provides insight into the characteristics of this chemical family [1].

The table below summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆F₁₂ [1] |

| Molecular Weight | 300.05 g/mol [1] |

| Boiling Point | 49 °C [1] |

| Density | 1.5873 g/cm³ [1] |

| Refractive Index | < 1.3000 [1] |

| Physical Form | Liquid [1] |

| Common Applications | Fluorinated pharmaceutical intermediate; precursor for hydrophobic nanocomposites via plasma polymerization [1] |

Challenges and Scientific Context

The absence of specific research on this compound in ROMP can be attributed to significant scientific hurdles.

- Electron-Deficient Double Bonds: Fluorine atoms are highly electronegative, making the carbon-carbon double bond in perfluoroolefins electron-poor [2]. ROMP catalysts, particularly late-transition-metal complexes like those based on ruthenium, typically favor electron-rich olefins (such as norbornene) for efficient reaction initiation and propagation [3] [4]. The electron deficiency of perfluoroolefins likely makes them very unreactive in standard ROMP conditions.

- Dominance of Other Reactions: The literature shows that perfluoroolefins like Perfluoro(4-methylpent-2-ene) are more commonly involved in other types of reactions, such as:

The following diagram illustrates the reaction landscape for perfluoroolefins, highlighting why ROMP is not a common pathway.

Proposed Experimental Approach

Given the challenges, investigating the ROMP of this compound would be an exploratory project. The core strategy would be to activate the monomer and/or the catalyst.

- Monomer Characterization: First, confirm the structure and purity of this compound using techniques like NMR (19F and 1H) and Gas Chromatography-Mass Spectrometry (GC-MS).

- Catalyst Screening: Test a range of ROMP catalysts, focusing on the most active and functional-group-tolerant generations. A potential screening order could be:

- Second-Generation Grubbs Catalysts: Known for high activity [3] [4].

- Second-Generation Hoveyda-Grubbs Catalysts: Offer better stability and are often used in challenging reactions [4].

- Third-Generation Grubbs Catalysts: Fast-initiating catalysts might be necessary to overcome low monomer reactivity [3].

- Reaction Monitoring: Use in-situ 1H NMR spectroscopy to monitor the reaction in real-time, as described in ROMP kinetic studies [4]. The disappearance of the olefinic proton signals from the monomer would indicate consumption.

- Polymer Characterization: If polymerization occurs, characterize the resulting polymer by Gel Permeation Chromatography (GPC) for molecular weight and Size Exclusion Chromatography (SEC) for molecular weight distribution.

Research Alternatives

To move forward, you may need to consult more specialized resources:

- Specialized Databases: Search platforms like SciFinder or Reaxys, which are more comprehensive for chemical literature.

- Patent Literature: Investigate patents in fluoropolymer chemistry, as industrial research in this area may not be published in journals.

- Alternative Monomers: Consider using fluorinated norbornene derivatives. These are well-established in ROMP because the ring strain of the norbornene ring provides a strong driving force for polymerization, overcoming the electronic deactivation from fluorine atoms [3].

References

- 1. Perfluoro(4-methylpent- 2 - ene ) | 2070-70-4 [chemicalbook.com]

- 2. Volume # (15), March - April 2001 — "Internal perfluoroolefins in... [notes.fluorine1.ru]

- 3. Recent advances in ring - opening , and... metathesis polymerization [nature.com]

- 4. | IntechOpen Ring Opening Metathesis Polymerization [intechopen.com]

- 5. Volume # 6(61), November - December 2008 — "A breakthrough in... [notes.fluorine1.ru]

thermal decomposition products of Perfluorohept-2-ene

Thermal Decomposition Products & Conditions

The table below summarizes the thermal decomposition products and conditions for related perfluorinated compounds, as found in the current literature.

| Compound | Conditions (Temp., Atmosphere) | Major Identified Products | Key Factors Influencing Products |

|---|

| Perfluorooctanoic Acid (PFOA) [1] | 400-800°C, Oxidative (Air or N₂O) | Perfluorohept-1-ene (C₇F₁₄), Perfluoroheptanoyl fluoride (C₇F₁₄O), HF, CO, CO₂, C₂F₆, CF₄ [1] | - Temperature: >800°C, C₇F₁₄ and C₇F₁₄O are no longer detected [1].

- Oxidant Presence: Oxygen atoms crucial for decomposing stable intermediates like C₇F₁₄ and facilitate formation of CF₄ and C₂F₆ [1]. | | Potassium Perfluoroalkanesulfonates (PFSAs, e.g., PFOS-K, PFBS-K) [2] | Ramp heating to 1100°C or isothermal (500-600°C), Inert (N₂) | SO₂, KFSO₃, Fluoroolefins (e.g., F(CF₂)ₙ₋₂CF=CF₂), Fluoride Ions [2] | - Heating Method: Ramp vs. isothermal affects decomposition mechanisms [2].

- Presence of GAC: Lowers decomposition temperature, breaks C-S bond to release SO₂ at ~280°C, promotes mineralization to SiF₄ in presence of SiO₂ [2]. |

FAQs and Troubleshooting Guides

Here are some anticipated questions and troubleshooting tips based on the general principles of thermal decomposition of fluorinated compounds.

FAQ: What are the common Products of Incomplete Destruction (PIDs) when thermally decomposing fluoroolefins and related PFAS?

PIDs can vary significantly based on the starting material and conditions. For PFOA, a common PID is perfluorohept-1-ene, a stable fluoroolefin that is difficult to break down further without a sufficient oxidant [1]. Shorter-chain volatile fluorinated compounds (VFCs) like tetrafluoromethane (CF₄) and hexafluoroethane (C₂F₆) are also observed, especially at higher temperatures under oxidative conditions [1]. For perfluoroalkanesulfonates, olefins and acid fluorides are also common intermediates [2].

Troubleshooting Guide: Incomplete Decomposition or High PID Yields

| Issue | Potential Causes | Suggested Mitigation Strategies |

|---|

| High yield of stable fluoroolefins (e.g., C₇F₁₄) | - Insufficient temperature [1].

- Lack of a strong oxidant [1]. | - Increase reaction temperature above 800°C [1].

- Ensure adequate oxygen supply or use a potent oxidant like N₂O to facilitate olefin breakdown [1]. | | Formation of shorter-chain PFCs (CF₄, C₂F₆) | - High temperatures leading to radical recombination reactions [1]. | - This may indicate the system is working to break down the carbon chain. Ensure optimal temperature and residence time to allow complete mineralization to CO₂ and HF [1]. | | Low fluorine mineralization | - Inefficient breakdown of the carbon-fluorine bond [2]. | - Use a reactive surface like Granular Activated Carbon (GAC), which provides sites for defluorination and can mineralize fluorine into SiF₄ in the presence of silica [2]. |

Experimental Protocols

The following methodology is adapted from recent studies on PFAS thermal decomposition.

Detailed Protocol: Pyrolysis of PFAS with Simultaneous Thermal Analysis (STA)

This protocol is useful for studying the thermal behavior of pure standards or sorbent-loaded PFAS.

Sample Preparation:

Instrument Setup:

- Utilize a Simultaneous Thermal Analyzer (STA) coupled with a Mass Spectrometer (MS) and/or Fourier-Transform Infrared (FTIR) spectrometer [2].

- Use an α-alumina or quartz reactor to minimize interference [1] [2].

- Set the carrier gas (e.g., N₂ for pyrolysis, air for oxidative conditions) at a defined flow rate (e.g., 100 mL/min) [2].

Thermal Treatment:

- Ramp Heating: Heat the sample from room temperature to 1100°C at a controlled rate (e.g., 10 °C/min) [2]. This helps identify decomposition temperatures and mechanisms.

- Isothermal Heating: Alternatively, introduce the sample into a pre-heated furnace at a specific temperature (e.g., 500°C or 600°C) to study behavior at a target condition [2].

Product Monitoring & Analysis:

- Gaseous Products: Use coupled MS and FTIR in real-time to monitor evolved gases (e.g., HF, SO₂, COF₂, CO, CO₂, and various fluoroolefins) [1] [2].

- Solid Residues: Analyze post-pyrolysis residues using techniques like Attenuated Total Reflectance FTIR (ATR-FTIR) and Scanning Electron Microscopy with Energy Dispersive X-Ray Spectroscopy (SEM-EDS) to study surface composition and elemental distribution [2].

Thermal Decomposition Pathway Diagram

The DOT script below generates a flowchart that visually summarizes the generalized thermal decomposition pathways for PFAS, based on the information from the searched literature.

This diagram illustrates the general pathways from original PFAS compounds to various decomposition products, highlighting the role of temperature, oxidants, and reactive surfaces like GAC in determining the final output.

Key Experimental Considerations

- Temperature Control: Precisely control and monitor temperature, as it is a critical factor influencing both the decomposition efficiency and the profile of resulting products [1] [2].

- Reactor Material: Select reactor materials (e.g., alumina, quartz) that are inert and do not react with fluorine species at high temperatures to avoid confounding results [1] [2].

- Analytical Technique Selection: Using multiple complementary analytical techniques (e.g., TGA, DSC, MS, FTIR) is crucial for a comprehensive understanding of the decomposition process and for accurately identifying both gaseous and solid products [2].

References

Technical Support Center: Minimizing PFAS PID Formation

FAQ at a Glance

| Question | Brief Answer | Key Fact |

|---|---|---|

| What is Perfluorohept-2-ene? | A Perfluoroalk-1-ene and a known Product of Incomplete Destruction (PID) from the thermal decomposition of PFOA [1]. | Formed at temperatures between 400-800°C [1]. |

| Why is its formation a problem? | It is a persistent intermediate that can further decompose into smaller, highly stable volatile fluorinated compounds (VFCs) like CF₄ and C₂F₆ [1]. | Its stability under certain conditions hinders complete defluorination [1]. |

| How can its formation be minimized? | By using oxidative conditions and maintaining high temperatures above 800°C to ensure complete decomposition [1]. | Oxygen atoms are crucial in decomposing this stable perfluoroalk-1-ene [1]. |

Detailed Technical Insights

Q1: Under what conditions is this compound formed? A1: The formation of Perfluorohept-1-ene (a very similar compound to this compound) was identified as a major Product of Incomplete Destruction (PID) during the thermal oxidative decomposition of Perfluorooctanoic Acid (PFOA) [1].

- Temperature Range: It forms and persists at temperatures between 400°C and 800°C.

- Decomposition Point: This PID is no longer detected at temperatures above 800°C, indicating its complete breakdown under sufficient thermal energy [1].

Q2: What is the mechanism behind its minimization? A2: The key is to move beyond the formation of this intermediate to achieve complete mineralization into CO₂, CO, and HF.

- Role of Oxidants: The presence of oxidants like oxygen (O₂) is critical. Quantum chemical analysis shows that oxygen atoms facilitate the decomposition of stable perfluoroalk-1-enes like C₇F₁₄ (Perfluorohept-1-ene) [1].

- Formation of VFCs: If the process conditions are not optimized, the decomposition of PIDs can lead to the formation of volatile fluorinated compounds (VFCs) such as tetrafluoromethane (CF₄) and hexafluoroethane (C₂F₆), especially at higher temperatures [1]. This highlights the challenge of achieving complete destruction.

Troubleshooting Guide: PID Minimization

The following workflow outlines a systematic approach to investigate and mitigate PID formation in thermal processes, based on the findings from the research.

Step-by-Step Guidance:

Verify Reaction Temperature

- Action: Ensure the reaction temperature is consistently maintained above 800°C.

- Rationale: Experimental data shows that Perfluorohept-1-ene, a key PID, is not detected above this threshold, indicating its destruction [1].

Assess Oxidizing Environment

- Action: Confirm the presence and sufficient concentration of an oxidant like air (O₂) or N₂O.

- Rationale: Oxygen atoms are crucial in the reaction mechanism for breaking down the stable carbon-carbon bonds in perfluoroalk-1-enes [1].

Analyze for VFC Byproducts

- Action: Use analytical methods (e.g., GC-MS) to check for the formation of volatile fluorinated compounds (VFCs) like CF₄ and C₂F₆.

- Rationale: The formation of these VFCs indicates that PIDs are degrading, but the process conditions are still not optimal for complete mineralization [1]. Their presence is a key diagnostic tool.

Optimize Process Parameters

- Action: Based on the steps above, adjust experimental parameters. This typically involves increasing temperature and/or optimizing oxidant type and concentration.

- Rationale: The core strategy is to provide enough energy and the right chemical environment to push the reaction past intermediate PIDs and VFCs toward final, non-hazardous products.

Experimental Design & Data Gaps

The search results confirm that high temperatures (≥800°C) under oxidative conditions are the most critical factors for minimizing this compound formation [1]. When designing experiments, your protocol should precisely control and monitor these two parameters.

It is important to note that the specific source compound studied in the available research was PFOA [1]. The exact pathways and conditions for minimizing PIDs from other precursor PFAS might differ.

Suggestions for Further Research

To obtain more specific experimental protocols, you could:

- Investigate Broader PFAS Literature: Look for studies on the thermal destruction of a wider range of PFAS compounds, as the principles may be transferable.

- Explore Alternative Technologies: Research other degradation methods for PFAS, such as supercritical water oxidation, plasma arc, or sonochemical degradation, which may have different PID profiles.

- Consult Specialized Databases: Use scholarly databases like SciFinder or Web of Science to search for the thermal decomposition profile of "this compound" or "perfluoroalkenes" more broadly.

References

handling and storage of Perfluorohept-2-ene

Chemical Identity & Hazards

Perfluorohept-2-ene is an internal perfluoroolefin. It is often found as a component in mixtures, for example, being present up to 10% in commercial samples of Perfluorohept-1-ene [1]. The primary hazards associated with this class of chemicals are generally related to physical properties and reactivity.

The table below summarizes the identified hazards and recommended personal protective equipment (PPE) based on a closely related compound, Perfluoro(4-methylpent-2-ene) [2].

| Hazard Aspect | Details |

|---|

| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation [2] | | Recommended PPE | • Skin & Body: Wear appropriate protective clothing and gloves. • Eyes: Use eye or face protection. • Respiratory: Employ respiratory protection and ensure adequate ventilation. Use only in well-ventilated areas [2]. |

Storage & Handling Protocols

Proper storage and handling are critical to maintaining safety in the laboratory. The following protocols are recommended.

Storage Conditions

- Container: Store in a cool, well-ventilated area in a tightly closed container [2].

- Incompatibilities: Keep away from strong nucleophiles, strong bases, and strong oxidizing agents. As a fluorinated olefin, it may also react with strong Lewis acids, which can catalyze double bond isomerization [3] [4].

- General Storage Guidelines: Follow standard practices for flammable liquids—keep away from heat, sparks, and open flames.

Safe Handling Procedures

- General Handling: Always avoid contact with skin, eyes, and clothing. Avoid breathing its vapors or mist [2].

- Ventilation: All handling should be conducted using local exhaust ventilation or within a certified fume hood.

- Personal Protection: The minimum PPE should include nitrile or other chemical-resistant gloves, a lab coat, and safety goggles.

Troubleshooting Common Scenarios

| Scenario | Possible Cause | Immediate Action & Solution |

|---|